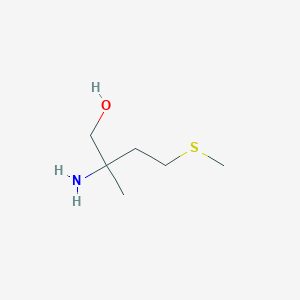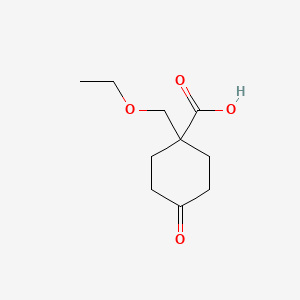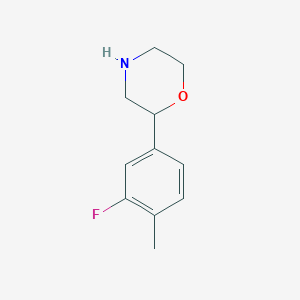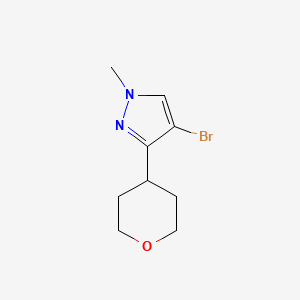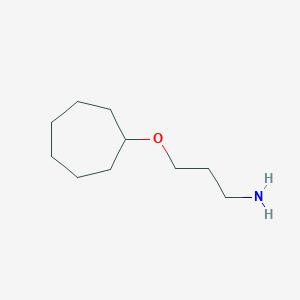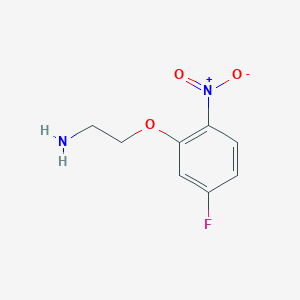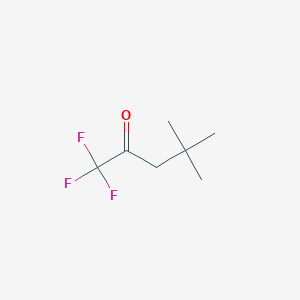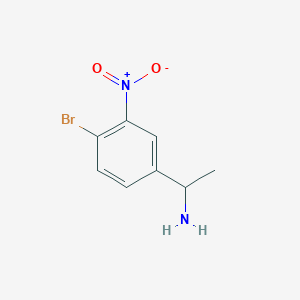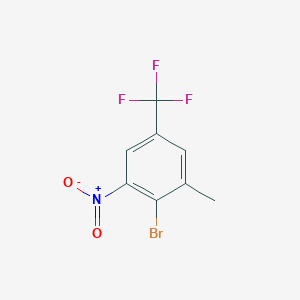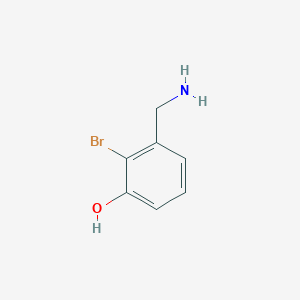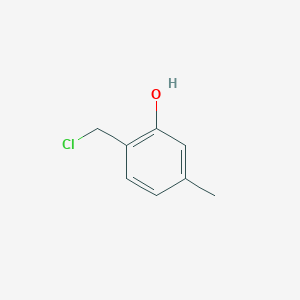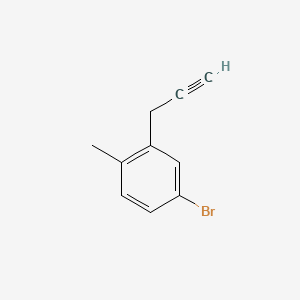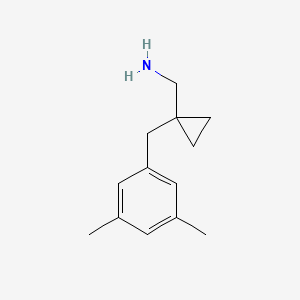
(1-(3,5-Dimethylbenzyl)cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(3,5-Dimethylbenzyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C13H19N It is a derivative of cyclopropylmethanamine, where the cyclopropyl group is substituted with a 3,5-dimethylbenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3,5-Dimethylbenzyl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an appropriate alkene with a carbene precursor.
Attachment of the 3,5-Dimethylbenzyl Group: The 3,5-dimethylbenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the cyclopropylmethanamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, alkyl halides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (1-(3,5-Dimethylbenzyl)cyclopropyl)methanamine can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological systems and pathways.
Medicine:
Pharmaceutical Research:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (1-(3,5-Dimethylbenzyl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can provide rigidity to the molecule, influencing its binding affinity and specificity. The 3,5-dimethylbenzyl group can interact with hydrophobic pockets in the target, enhancing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Cyclopropylmethanamine: A simpler analog without the 3,5-dimethylbenzyl group.
Benzylamine: Lacks the cyclopropyl group but contains the benzyl moiety.
Uniqueness:
Structural Features: The combination of the cyclopropyl and 3,5-dimethylbenzyl groups provides unique structural features that can influence the compound’s reactivity and interactions.
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
[1-[(3,5-dimethylphenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C13H19N/c1-10-5-11(2)7-12(6-10)8-13(9-14)3-4-13/h5-7H,3-4,8-9,14H2,1-2H3 |
Clé InChI |
VXGPJRITFFGIOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)CC2(CC2)CN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



